1-Chloroheptan-2-ol

Physicochemical characterization Distillation optimization Process chemistry

1-Chloroheptan-2-ol is a C₇ vicinal chlorohydrin (β‑chloroalcohol) in which a primary chlorine and a secondary hydroxyl group occupy adjacent carbons, giving it the molecular formula C₇H₁₅ClO and a molecular weight of 150.65 g·mol⁻¹. This 1,2‑bifunctional arrangement enables neighboring‑group participation—most notably base‑catalyzed epoxide formation—that is impossible for non‑vicinal chloroalcohols or simple alkyl chlorides.

Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol
CAS No. 53660-21-2
Cat. No. B3022108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroheptan-2-ol
CAS53660-21-2
Molecular FormulaC7H15ClO
Molecular Weight150.64 g/mol
Structural Identifiers
SMILESCCCCCC(CCl)O
InChIInChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3
InChIKeyPLOHTJPTRQIWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroheptan-2-ol (CAS 53660-21-2): A Vicinal Chlorohydrin Intermediate for Pharmaceutical and Synthetic Chemistry


1-Chloroheptan-2-ol is a C₇ vicinal chlorohydrin (β‑chloroalcohol) in which a primary chlorine and a secondary hydroxyl group occupy adjacent carbons, giving it the molecular formula C₇H₁₅ClO and a molecular weight of 150.65 g·mol⁻¹ . This 1,2‑bifunctional arrangement enables neighboring‑group participation—most notably base‑catalyzed epoxide formation—that is impossible for non‑vicinal chloroalcohols or simple alkyl chlorides [1]. Its estimated boiling point (207.22 °C), density (0.9900), refractive index (1.4499), predicted pKa (14.22), and LogP (2.17) place it in a physicochemical space that balances moderate lipophilicity with hydrogen‑bonding capacity, making it a versatile intermediate for further synthetic elaboration .

Why 1-Chloroheptan-2-ol Cannot Be Simply Replaced by 1-Chloroheptane or 7-Chloro-1-heptanol


Although 1‑chloroheptane, 7‑chloro‑1‑heptanol, and 1‑chloroheptan‑2‑ol share a C₇ backbone and a single chlorine atom, their physicochemical and reactivity profiles diverge substantially. 1‑Chloroheptane lacks the hydroxyl group entirely, eliminating hydrogen‑bond donor capacity and drastically altering boiling point (159 °C vs. 207 °C), density (0.88 vs. 0.99), and LogP (~4.15 vs. 2.17) [1]. 7‑Chloro‑1‑heptanol, a primary alcohol with a remote chlorine, cannot undergo the neighboring‑group cyclization to an epoxide that defines the core synthetic utility of the vicinal chlorohydrin motif [2]. These differences mean that substitution without reformulation will compromise reaction outcomes in epoxide‑dependent syntheses, alter partitioning in liquid–liquid extractions, and change substrate recognition in enzymatic resolutions.

Quantitative Differentiation Evidence for 1-Chloroheptan-2-ol (CAS 53660-21-2) Versus Closest Analogs


Boiling Point: 1-Chloroheptan-2-ol vs 7-Chloro-1-heptanol vs 1-Chloroheptane

The boiling point of 1‑chloroheptan‑2‑ol (207.22 °C, rough estimate) lies between that of the non‑hydroxylated analog 1‑chloroheptane (159 °C) and the terminal‑chloro primary alcohol 7‑chloro‑1‑heptanol (213.6 °C at 760 mmHg) [1]. This ~48 °C elevation over 1‑chloroheptane reflects strong intermolecular hydrogen bonding of the secondary alcohol, while the ~6 °C depression relative to 7‑chloro‑1‑heptanol is consistent with the reduced accessibility of the secondary vs primary hydroxyl group.

Physicochemical characterization Distillation optimization Process chemistry

Lipophilicity (LogP): 1-Chloroheptan-2-ol vs 1-Chlorohexan-2-ol vs 7-Chloro-1-heptanol

The predicted LogP of 1‑chloroheptan‑2‑ol (2.17) is approximately 0.31 log units higher than the C₆ homolog 1‑chlorohexan‑2‑ol (ACD/LogP 1.86), reflecting the incremental methylene contribution . The positional isomer 7‑chloro‑1‑heptanol shows a nearly identical LogP (2.168), consistent with the fact that relocating the hydroxyl from C‑2 to C‑1 has minimal impact on overall hydrophobicity [1].

Lipophilicity Partition coefficient Extraction optimization

Vicinal Reactivity: Exclusive Ability to Form 1,2-Epoxyheptane via Base-Catalyzed Cyclization

1-Chloroheptan-2-ol, as a vicinal chlorohydrin, undergoes intramolecular nucleophilic displacement under basic conditions to generate 1,2‑epoxyheptane—a valuable electrophilic building block [1]. This reactivity is structurally impossible for 7‑chloro‑1‑heptanol, where the six‑carbon separation between chlorine and hydroxyl precludes cyclization. The reaction proceeds via alkoxide formation followed by SN2 attack at the chlorine‑bearing carbon, releasing chloride ion [2].

Epoxide synthesis Neighboring-group participation Synthetic intermediate

Enantioselective Bioreduction: (S)-1-Chloroheptan-2-ol Produced with 97.2% Yield and >99.9% ee Using Curvularia hominis B-36

Racemic 1‑chloroheptan‑2‑ol serves as the precursor to the enantiopure (S)‑enantiomer, a critical chiral intermediate for the pulmonary arterial hypertension drug Treprostinil [1]. Using the fungal strain Curvularia hominis B‑36 as a whole‑cell biocatalyst for asymmetric reduction of 1‑chloro‑2‑heptanone, researchers achieved 97.2% yield and 99.9% enantiomeric excess under optimized conditions (75 mM substrate, pH 6.0 K₂HPO₄‑KH₂PO₄ buffer, 50 g L⁻¹ resting cells DCW, 15% isopropanol as co‑substrate, 200 rpm, 30 °C, 20 h). The scaled‑up process in a 1.5 L bioreactor maintained ~97% yield and 99.9% ee, and the product was confirmed by NMR [1].

Biocatalysis Chiral alcohol Treprostinil synthesis

Density: 1-Chloroheptan-2-ol Exhibits Higher Density than Positional Isomer 7-Chloro-1-heptanol

The estimated density of 1‑chloroheptan‑2‑ol (0.9900 g cm⁻³) is marginally higher than that of the positional isomer 7‑chloro‑1‑heptanol (0.984 g cm⁻³) [1]. Although the absolute difference is small (Δ = +0.006 g cm⁻³), it can influence phase behavior in biphasic liquid–liquid systems and centrifuge‑based separations where density is the primary driving force.

Density Phase separation Formulation engineering

Best Application Scenarios for 1-Chloroheptan-2-ol (CAS 53660-21-2) Based on Quantitative Evidence


Epoxide Intermediate Synthesis for C₇ Building Blocks

The vicinal chlorohydrin structure uniquely enables base‑catalyzed cyclization to 1,2‑epoxyheptane, a reactive electrophile used in ring‑opening reactions with organometallic reagents, amines, and thiols [1]. This application is inaccessible to non‑vicinal isomers such as 7‑chloro‑1‑heptanol, making 1‑chloroheptan‑2‑ol the only C₇ chlorohydrin capable of delivering this transformation. The moderate boiling point (207 °C) also allows straightforward distillation of the epoxide product .

Chiral Intermediate for Treprostinil Pharmaceutical Synthesis

Racemic 1‑chloroheptan‑2‑ol serves as the feedstock for the biocatalytic production of (S)‑1‑chloro‑2‑heptanol, a critical chiral intermediate in Treprostinil synthesis [2]. The demonstrated whole‑cell bioreduction using Curvularia hominis B‑36 achieves 97.2% yield and >99.9% ee, providing a scalable, eco‑friendly route that avoids expensive chiral ligands and high‑pressure hydrogenation. Procurement of the racemic compound thus directly enables access to a high‑value pharmaceutical intermediate.

Liquid–Liquid Extraction Processes Requiring Moderate Lipophilicity

With a LogP of 2.17, 1‑chloroheptan‑2‑ol partitions predictably between aqueous and organic phases, offering a 0.31 log‑unit higher hydrophobicity than the C₆ homolog 1‑chlorohexan‑2‑ol . This makes it the preferred choice when the target molecule requires slightly longer retention in organic solvents during workup or chromatographic purification, yet without the excessive hydrophobicity of 1‑chloroheptane (LogP ~4.15) that could complicate reversed‑phase separations.

Surfactant and Emulsifier Precursor Development

The combination of a polar hydroxyl head and a chlorinated hydrocarbon tail makes 1‑chloroheptan‑2‑ol a useful scaffold for constructing non‑ionic surfactants and emulsifiers [3]. The chlorine atom provides a handle for further nucleophilic substitution (e.g., with amines, thiols, or alkoxides), while the secondary alcohol can be ethoxylated or esterified to tune hydrophilic–lipophilic balance (HLB). Its density (0.99) and moderate logP ensure good compatibility with common organic formulation solvents.

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